Introduction: The Strategic Importance of the Trifluoromethyl-Oxazole Scaffold
Introduction: The Strategic Importance of the Trifluoromethyl-Oxazole Scaffold
An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-oxazol-2-amine: Properties, Synthesis, and Applications
Executive Summary: 5-(Trifluoromethyl)-1,3-oxazol-2-amine is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl (CF₃) group onto the oxazole scaffold imparts unique chemical and biological properties, including enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a proposed synthetic pathway with step-by-step protocols, its characteristic analytical profile, chemical reactivity, and documented applications as a key intermediate in the synthesis of bioactive molecules.
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The trifluoromethyl group, in particular, is a privileged moiety used to fine-tune the physicochemical and pharmacological profiles of bioactive compounds. When combined with a robust heterocyclic system like the 2-amino-1,3-oxazole ring, it creates a versatile scaffold with significant potential. The electron-withdrawing nature of the CF₃ group profoundly influences the electronic distribution within the oxazole ring, modulating the basicity of the exocyclic amine and influencing the molecule's interaction with biological targets.[1] This unique combination of features makes 5-(trifluoromethyl)-1,3-oxazol-2-amine a valuable starting material for creating novel chemical entities with improved drug-like properties.[2]
Physicochemical and Structural Properties
The fundamental properties of 5-(Trifluoromethyl)-1,3-oxazol-2-amine (CAS: 714972-00-6) are summarized below. These data are essential for reaction planning, purification, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 714972-00-6 | [3][4][5] |
| Molecular Formula | C₄H₃F₃N₂O | [3][4] |
| Molecular Weight | 152.07 g/mol | [3][4] |
| IUPAC Name | 5-(trifluoromethyl)-1,3-oxazol-2-amine | [4][5] |
| Synonyms | 2-Amino-5-(trifluoromethyl)oxazole | [4][5] |
| Calculated XLogP3 | 0.9 | [4] |
| Boiling Point | 183.4 °C (at 760 mmHg) | [NA] |
| Density | ~1.5 g/cm³ | [NA] |
| Appearance | White to off-white solid (typical) | [NA] |
Proposed Synthesis and Purification Protocol
While multiple strategies exist for the synthesis of trifluoromethylated oxazoles, a common and effective approach involves the cyclization of a suitable precursor containing the trifluoromethyl group.[6] The following protocol is a proposed method based on established chemical principles for oxazole formation, utilizing a fluorinated building block.
Causality of Experimental Design: The synthesis of a 2-amino-oxazole ring is classically achieved via the reaction of an α-haloketone with urea or cyanamide. This protocol adapts that logic by starting with 3-bromo-1,1,1-trifluoroacetone, a commercially available α-haloketone that already contains the required trifluoromethyl group. Cyanamide is chosen as the nitrogen source for the 2-amino group due to its high reactivity and efficiency in forming the desired aminocyclic system. The solvent, isopropanol, is selected for its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature. The addition of a non-nucleophilic base like sodium bicarbonate is crucial to neutralize the HBr generated during the cyclization, preventing side reactions and promoting the desired ring closure.
Caption: Proposed workflow for the synthesis of 5-(Trifluoromethyl)-1,3-oxazol-2-amine.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe. Ensure the system is clean, dry, and purged with nitrogen gas.
-
Charging Reagents: To the reactor, add isopropanol (500 mL). With stirring, add cyanamide (1.0 eq) and sodium bicarbonate (1.2 eq).
-
Substrate Addition: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) to the stirred suspension. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromoketone is consumed.
-
Workup: Cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (NaBr and excess NaHCO₃). Wash the filter cake with a small amount of fresh isopropanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Isolation and Drying: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid in a vacuum oven at 40 °C to a constant weight.
Spectroscopic and Analytical Profile
Accurate characterization is critical for confirming the structure and purity of the final compound. The following is a predicted analytical profile based on the known effects of the trifluoromethyl group and the oxazole ring system.
| Technique | Predicted Observations and Rationale |
| ¹H NMR | A broad singlet for the -NH₂ protons (typically δ 5.0-6.0 ppm, solvent dependent). A singlet for the C4-H proton of the oxazole ring (typically δ 6.5-7.5 ppm). The downfield shift is due to the aromatic nature of the ring and the influence of the adjacent oxygen atom. |
| ¹³C NMR | C2 (Amine-bearing): ~158-162 ppm. C5 (CF₃-bearing): ~135-140 ppm, expected to be a quartet (q) with a large coupling constant (¹JCF ≈ 270 Hz) due to the attached CF₃ group. C4: ~115-120 ppm, may show a smaller quartet coupling (²JCF) to the CF₃ group. CF₃: ~118-122 ppm, also a quartet (q) with a very large ¹JCF coupling constant. |
| ¹⁹F NMR | A sharp singlet around δ -60 to -70 ppm (relative to CFCl₃), which is a characteristic chemical shift for a CF₃ group attached to an sp²-hybridized carbon on a heterocyclic ring.[6] |
| IR Spectroscopy | N-H stretch: Two characteristic medium-to-sharp bands in the 3300-3450 cm⁻¹ region. C=N stretch (ring): A strong band around 1640-1680 cm⁻¹. C-F stretch: Very strong, broad absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 153.027. |
Chemical Reactivity and Derivatization Potential
The reactivity of 5-(trifluoromethyl)-1,3-oxazol-2-amine is dominated by two key features: the nucleophilic exocyclic amino group and the electron-deficient oxazole ring.
-
Amino Group Reactivity: The 2-amino group is the primary site for derivatization. However, its nucleophilicity is significantly attenuated by the strong electron-withdrawing effect of the trifluoromethyl group, which is transmitted through the oxazole π-system. Consequently, reactions like acylation, sulfonylation, or alkylation may require more forcing conditions (e.g., stronger bases, higher temperatures) compared to non-fluorinated analogues.
-
Ring Stability: The oxazole ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The electron-deficient nature imparted by the CF₃ group enhances its stability towards electrophilic attack but may render it more susceptible to nucleophilic aromatic substitution under specific conditions, although this is generally difficult on an oxazole ring.
Caption: Potential derivatization reactions targeting the 2-amino group.
Applications in Medicinal Chemistry and Drug Discovery
5-(Trifluoromethyl)-1,3-oxazol-2-amine serves as a crucial intermediate for synthesizing more complex molecules with therapeutic potential. Its structural analogue, 5-(trifluoromethyl)-2-thiazolamine, is a well-established building block in numerous pharmaceuticals.[7] A search of patent literature reveals the use of the 5-(trifluoromethyl)-1,3-oxazol-2-amine core in the development of various therapeutic agents.
-
Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases. The amino group provides a convenient handle for introducing side chains that can form key hydrogen bonds within the target protein.
-
Carbonic Anhydrase Inhibitors: Derivatives of related trifluoromethyl-oxazole sulfonamides have been investigated as potent inhibitors of carbonic anhydrase, an enzyme class relevant for treating glaucoma.[8]
-
Antimicrobial and Antiproliferative Agents: The broader class of 2-aminooxazoles has demonstrated significant antimicrobial and anticancer activities, suggesting that derivatives of this specific compound could be valuable leads in these areas. [NA]
Patents available for chemical structures related to this compound can be explored through resources like WIPO PATENTSCOPE, confirming its utility in proprietary drug discovery programs.[5]
Safety, Handling, and Storage
As a laboratory chemical, 5-(Trifluoromethyl)-1,3-oxazol-2-amine requires careful handling.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [NA]
-
Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[7]
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A one-pot cyclocondensation reaction between 3-bromo-1,1,1-trifluoroacetone and cyanamide, mediated by a non-nucleophilic base, to yield the target oxazole.